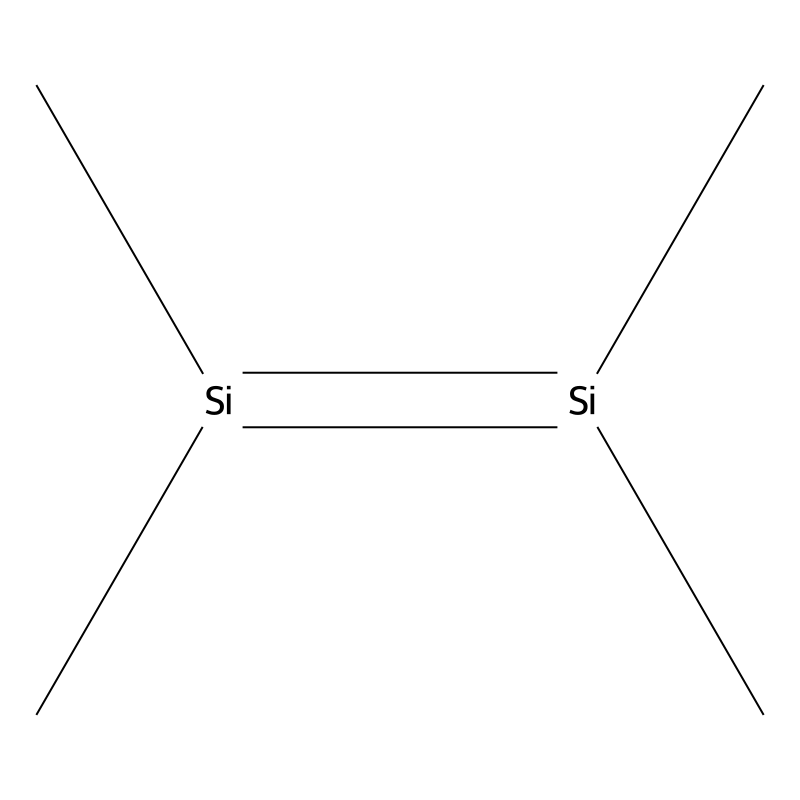

1,1,2,2-Tetramethyldisilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Chemical Vapor Deposition (CVD)

1,1,2,2-Tetramethyldisilane (TMDS) finds application in scientific research as a precursor for Chemical Vapor Deposition (CVD) []. CVD is a technique used to deposit thin films of various materials onto a substrate. TMDS serves as a source of silicon (Si) atoms during the CVD process [].

Study of Fundamental Chemical Properties

Researchers also utilize TMDS to study fundamental chemical properties of silicon-based compounds. For instance, investigations into the thermochemical properties and reaction mechanisms involving TMDS can provide valuable insights into the behavior of silicon in different chemical environments [, ].

1,1,2,2-Tetramethyldisilane is an organosilicon compound characterized by its molecular formula . This compound features a disilane backbone with four methyl groups attached to the silicon atoms. It is a colorless liquid at room temperature and is notable for its high volatility and flammability. The structure can be represented as:

textCH3 |CH3-Si-Si-CH3 | CH3

This compound has garnered attention in various fields due to its unique chemical properties and potential applications in materials science and organic synthesis.

- Thermal Decomposition: Under high temperatures (295 to 1340 K), it undergoes thermal decomposition, producing various silanes and radicals .

- Reactivity with Metal Carbonyls: It reacts with metal carbonyl complexes, yielding products like bis(dimethylsilylene)-μ-carbonyls and other organometallic compounds .

- Silylation Reactions: The compound can act as a silylating agent in organic synthesis, where it introduces silicon into organic molecules through silylation pathways.

Several synthesis methods for 1,1,2,2-tetramethyldisilane have been reported:

- Direct Synthesis: One common method involves the reaction of dimethylchlorosilane with lithium aluminum hydride .

- Gas-Phase Reactions: It can also be produced through gas-phase reactions involving dimethylsilylene intermediates under controlled conditions .

- Thermal Decomposition of Precursors: The compound can be generated from the thermal decomposition of other silanes or silane derivatives .

1,1,2,2-Tetramethyldisilane finds applications in various fields:

- Materials Science: It is used in the production of silicon-based materials and coatings due to its ability to modify surface properties.

- Organic Synthesis: The compound serves as a versatile silylating agent in organic chemistry for the synthesis of siloxanes and other organosilicon compounds.

- Chemical Vapor Deposition: It is employed as a precursor in chemical vapor deposition processes for creating silicon-containing thin films .

Interaction studies have focused on how 1,1,2,2-tetramethyldisilane interacts with other chemical species. For example:

- Radical Chemistry: Its interactions often involve free-radical mechanisms that lead to complex reaction pathways during thermal decomposition or when used as a precursor in deposition processes .

- Metal Complex Formation: The compound's ability to form stable complexes with transition metals highlights its utility in catalysis and materials development .

Several compounds are structurally related to 1,1,2,2-tetramethyldisilane. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylsilane | Monosilane | Simpler structure; used widely in industrial applications. |

| Trimethylsilane | Trisilane | More methyl groups; higher volatility and reactivity. |

| 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | Organosilicon with methoxy groups | Contains methoxy groups; used in specific organic synthesis applications. |

| 1,1-Dimethylsilacyclobutane | Cyclic silane | Cyclic structure; different reactivity patterns compared to linear silanes. |

The uniqueness of 1,1,2,2-tetramethyldisilane lies in its dual functionality as both a silylating agent and a precursor for more complex organosilicon compounds while maintaining stability under specific conditions.

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable